1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Description
Properties
IUPAC Name |
1-methyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-8(12)10-6-4-9-3-2-7(6)11/h2-4H,5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGBQFCLXSGAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
A recent and efficient method involves cross-dehydrogenative coupling (CDC) reactions between β-ketoesters or β-diketones and N-amino-2-iminopyridines under mild, catalyst-free conditions promoted by acetic acid and molecular oxygen.
- This method promotes oxidative C(sp3)–C(sp2) bond formation followed by dehydrative cyclization to form the fused heterocyclic ring system.
- The reaction proceeds in ethanol or acetic acid solvent under air or oxygen atmosphere.
- Yields improve significantly with increased acetic acid equivalents and oxygen atmosphere, reaching up to 94% yield in optimized conditions.
| Entry | Molar Equiv. Acetic Acid | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Note: Though this table is from pyrazolo[1,5-a]pyridine synthesis, the methodology is analogous and adaptable for pyrido[3,4-b]pyrazinone derivatives.
Cyclization Strategies
- Intramolecular cyclizations of suitable precursors such as N-amino-2-iminopyridines with β-ketoesters lead to the formation of the pyrido[3,4-b]pyrazinone core.
- The formation of the fused bicyclic system is facilitated by dehydrative cyclization after the initial coupling step.
- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure of the synthesized compounds.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling | β-ketoesters + N-amino-2-iminopyridines; AcOH; O₂ atmosphere | Catalyst-free, green oxidant, mild conditions | Up to 94% | High atom economy, scalable |
| Intramolecular Cyclization | N-amino-2-iminopyridines + β-ketoesters | Efficient ring closure | Moderate to high | Confirmed by spectroscopic methods |
| Preformed Pyrazole Ring Method | 1-substituted 3-methyl-1H-pyrazoles | Flexible substitution patterns | Variable | Allows control over substitution at position 1 and 3 |
| Commercial Synthesis | Optimized protocols by suppliers | High purity, reproducibility | 95-97% | Includes purification and quality control |
Research Findings and Notes
- The methyl substituent at position 1 is commonly introduced via 1-substituted pyrazole precursors.
- The keto group at position 3 is essential for ring closure and is introduced via β-ketoester or β-diketone intermediates.
- The CDC approach using acetic acid and molecular oxygen is a recent advancement offering environmentally friendly and efficient synthesis without the need for metal catalysts.
- The reaction conditions such as solvent, temperature, and atmosphere significantly influence the yield and purity of the product.
- Analytical methods including NMR and HRMS are critical for confirming the structure of the synthesized compound.
Chemical Reactions Analysis
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has been studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties, making it a candidate for drug development in oncology and immunology.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrido[3,4-b]pyrazine compounds can inhibit the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry. Researchers utilize it to create novel compounds with enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant reductions in cell viability at specific concentrations compared to control groups. This study suggests the compound's potential as a lead structure for developing new anti-cancer drugs.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized several derivatives of pyrido[3,4-b]pyrazine and tested their efficacy against multi-drug resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against these strains, supporting the compound's role in developing new antibiotics.
Summary Table of Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Pharmaceutical Development | Potential anti-inflammatory and anti-cancer agent | Ongoing studies on efficacy and safety |
| Biological Activity | Exhibits antimicrobial and cytotoxic effects | Preliminary results show promise |
| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Widely used in synthetic organic chemistry |
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one and related compounds:
Key Comparative Insights
Structural Variations and Functional Impact
- Methyl Group Position : The methyl group in the target compound (1-position) distinguishes it from analogs like 2-methyl derivatives (e.g., CAS 1432677-78-5). Positional isomerism affects electronic distribution and binding affinity in biological targets .
- Salt Forms : The hydrochloride salt of the 2-methyl analog (CAS 1432677-78-5) exhibits improved solubility compared to the free base form of the 1-methyl compound, making it preferable for in vivo studies .
- Heterocyclic Modifications: Pyrazolo[3,4-b]pyridin-6-one derivatives (e.g., 3d–3g) feature additional cyano and aryl groups, enhancing π-stacking interactions and photophysical properties . In contrast, pyrido-pyrimidinones (e.g., 41b) prioritize substituents like pyrazole or piperazine for kinase selectivity .
Biological Activity
1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 163.18 g/mol
- SMILES : CN1CC(=O)NC2=C1C=CN=C2
- InChI Key : PVGBQFCLXSGAHK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets, including enzymes and receptors. The following sections highlight key findings from recent studies.
Pharmacological Properties
-
Kinase Inhibition :
- The compound has been evaluated for its inhibitory effects on several kinases. Notably, it has shown promising results against DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases. In a study, derivatives of pyrido compounds exhibited IC values in the micromolar range against DYRK1A, indicating potential for further development as therapeutic agents .
-
Adenosine Receptor Binding :
- Research indicates that related compounds have demonstrated significant binding affinity towards adenosine receptors (AR and AR). These receptors are critical in various physiological processes and are targets for drugs treating conditions like Parkinson's disease and other neurodegenerative disorders .
Case Studies and Experimental Data
Several studies have provided experimental data on the biological activity of related compounds that can be extrapolated to this compound.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrido derivatives. Modifications at specific positions on the pyridine ring have been shown to enhance or reduce potency against various targets.
Key Findings:
Q & A
Q. Example Reaction Pathway
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | KOH/EtOH, reflux | 60-70% | |
| Alkylation | 2-Propoxyethyl bromide, DMF, 80°C | 45-55% |
Basic: Which analytical techniques are critical for characterizing pyridopyrazinone derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups at the 1-position show distinct singlets in ¹H NMR .
- IR Spectroscopy : Carbonyl stretching frequencies (~1650–1700 cm⁻¹) verify the pyrazinone ring .
- HPLC/MS : Ensure purity (>95%) and molecular weight validation .
Q. Key Data Points
Advanced: How can brain penetration of PDE5 inhibitors in this class be evaluated experimentally?
Methodological Answer:
- In Vivo Models : Spontaneously hypertensive rats (SHR) are used to assess blood-brain barrier (BBB) penetration. A brain-to-plasma ratio >0.5 indicates significant CNS activity .
- LogP Calculations : Computational models (e.g., molecular electronegativity distance vectors) predict BBB permeability. Compounds with logP ~2–3 show optimal penetration .
Case Study :
A derivative with a 2-propoxyethyl group demonstrated a brain-to-plasma ratio of 1.2 in SHR models, confirming CNS activity .
Advanced: What computational approaches predict ADME properties of pyridopyrazinones?
Methodological Answer:
- ADME Modeling : Tools like SwissADME or MOE predict absorption, distribution, and toxicity. For example:
- Docking Studies : Identify binding modes to PDE5 or other targets. Pyridopyrazinones with bulky substituents (e.g., tert-butyl) show higher selectivity for PDE5 over PDE6 .
Advanced: How should researchers address contradictions between in vitro efficacy and in vivo toxicity?
Methodological Answer:
- Toxicological Profiling :
- Acute Toxicity : LD₅₀ determination in rodents (e.g., OECD 423 guidelines).
- Mutagenicity : Ames test for genetic toxicity .
- Structural Modifications : Reduce toxicity by:
Example : A compound with a hydroxyethylpiperazine group showed reduced hepatotoxicity compared to methyl-substituted analogs .
Basic: How are reaction conditions optimized for pyridopyrazinone synthesis?
Methodological Answer:
Q. Optimized Protocol
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 50°C | Minimizes side products |
| Catalyst Loading | 5 mol% Pd | Maximizes yield |
| Reaction Time | 2–4 hours | Prevents over-reaction |
Advanced: How is selectivity for PDE5 over other PDE isoforms achieved?
Methodological Answer:
Q. Selectivity Data
| PDE Isoform | IC₅₀ (nM) | Selectivity (vs. PDE5) |
|---|---|---|
| PDE5 | 0.8 | 1x |
| PDE6 | 120 | 150x |
| PDE11 | 85 | 106x |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
